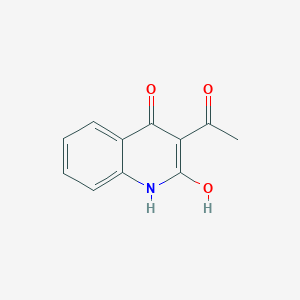

3-acetyl-2-hydroxy-1H-quinolin-4-one

描述

Historical and Current Significance of Quinolinone Scaffolds in Drug Discovery and Chemical Biology

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a foundational structure in a multitude of biologically active compounds. nih.gov Historically, quinoline derivatives were first isolated from coal tar in 1834. rsc.org Their significance in medicinal chemistry became evident with the synthesis of the first quinolone antibacterial agent, nalidixic acid, in 1962, which was a byproduct of chloroquine (B1663885) synthesis. nih.govresearchgate.netmdpi.com This discovery paved the way for the development of numerous synthetic quinolone analogues with a wide array of pharmacological activities. nih.gov

Quinolinone scaffolds are recognized as "privileged structures" in drug discovery, meaning they can bind to a variety of biological targets, leading to a broad spectrum of bioactivities. tandfonline.comnih.govresearchgate.netnih.gov These activities include antibacterial, antifungal, antiviral, anticancer, antimalarial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.com The versatility of the quinolinone core allows for chemical modifications at various positions, which can lead to the development of compounds with enhanced potency and specificity. researchgate.net For instance, the introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, a major class of antibiotics. researchgate.net Currently, research continues to explore new quinolone derivatives for their potential therapeutic applications, with many candidates under clinical investigation for cancer treatment. tandfonline.comnih.gov

Structural Classification and Nomenclature within the 4-hydroxyquinolin-2(1H)-one Subclass

The compound 3-acetyl-2-hydroxy-1H-quinolin-4-one belongs to the 4-hydroxyquinolin-2(1H)-one subclass. The nomenclature of this subclass can be complex due to the potential for tautomerism. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For 4-hydroxyquinolin-2(1H)-one, several tautomeric forms are possible, including the 4-hydroxy-2-quinolone, quinoline-2,4-diol, and 4-hydroxy-2(1H)-quinolinone forms. jst.go.jpresearchgate.net

The systematic name for the parent compound is 4-hydroxyquinolin-2(1H)-one. jst.go.jpclearsynth.comtaiyo-fc.co.jp The "(1H)" indicates that the hydrogen atom is located on the nitrogen at position 1 of the quinoline ring system. The "-2-one" signifies a carbonyl group at position 2, and "4-hydroxy" indicates a hydroxyl group at position 4. The presence of both a hydroxyl group and a carbonyl group in the heterocyclic ring is a key structural feature of this subclass. Semiempirical quantum calculations have been used to determine the most stable tautomeric form, which is crucial for understanding the compound's reactivity. nih.gov

The structure of this compound is characterized by the addition of an acetyl group at the 3-position of the 4-hydroxyquinolin-2(1H)-one core. This substitution significantly influences the chemical reactivity of the molecule.

Interactive Data Table: Tautomeric Forms of 4-hydroxyquinolin-2(1H)-one

| Tautomeric Form | Key Structural Features |

| 4-hydroxyquinolin-2(1H)-one | Hydroxyl group at C4, Carbonyl group at C2, NH group at position 1 |

| Quinoline-2,4-diol | Two hydroxyl groups at C2 and C4 |

| 4-hydroxy-2-quinolone | A common name often used interchangeably with 4-hydroxyquinolin-2(1H)-one |

Research Landscape and Knowledge Gaps Pertaining to this compound

Research on this compound has primarily focused on its synthesis and its utility as a versatile intermediate for creating more complex heterocyclic systems. nih.govresearchgate.net Several synthetic routes have been developed for its preparation. One common method involves the C-acylation of 4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net Another approach is the thermal cyclization of 3-oxo-N-phenylbutanamide derivatives. researchgate.net It can also be synthesized from inexpensive starting materials like ethyl acetoacetate (B1235776) and methyl anthranilate. nih.gov

The chemical reactivity of this compound is rich due to the presence of multiple reactive sites, including the β,β′-tricarbonyl group. nih.gov This allows for a variety of chemical transformations, such as electrophilic and nucleophilic substitution reactions, as well as cycloaddition reactions. nih.govresearchgate.net These reactions have been utilized to synthesize a wide range of fused heterocyclic scaffolds, including pyrazoles, imidazoles, and pyranones. nih.gov

Despite the synthetic utility of this compound, there are knowledge gaps in the understanding of its full biological potential. While the broader class of quinolinones is known for diverse biological activities, specific and comprehensive studies on the pharmacological profile of this compound itself are less common in the reviewed literature. Much of the research has utilized it as a building block, and the biological activities of the resulting complex molecules are reported. nih.govresearchgate.net Therefore, a significant knowledge gap exists in the detailed investigation of the intrinsic biological activities of this compound. Future research could focus on dedicated screening of this compound against various biological targets to uncover any potential therapeutic applications.

Interactive Data Table: Selected Research Findings on this compound

| Research Focus | Key Findings |

| Synthesis | Can be synthesized via C-acylation of 4-hydroxyquinolin-2(1H)-ones, thermal cyclization of 3-oxo-N-phenylbutanamides, or from ethyl acetoacetate and methyl anthranilate. researchgate.netnih.gov |

| Chemical Reactivity | The β,β′-tricarbonyl group allows for various nucleophilic and electrophilic reactions. nih.gov It is a key intermediate in the synthesis of fused heterocyclic systems like pyrazoles and imidazoles. nih.gov Deacetylation can be performed using concentrated sulfuric acid. researchgate.net |

| Structural Analysis | Spectroscopic data (¹H NMR) confirms the presence of the acetyl group and the quinolinone core. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-acetyl-2-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOJPZBVJLHYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(NC2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl 2 Hydroxy 1h Quinolin 4 One and Its Structural Analogues

Direct Synthesis of 3-acetyl-2-hydroxy-1H-quinolin-4-one: Reported Routes and Potential Strategies

The synthesis of this compound, a significant heterocyclic compound, has been accomplished through several strategic routes. These methods often involve the formation and subsequent modification of the quinolinone core.

One established method involves the alkaline hydrolysis of precursor compounds. For instance, the hydrolysis of 4-hydroxypyranoquinolinone using an aqueous sodium hydroxide (B78521) solution directly yields the 3-acetyl-4-hydroxyquinolinone derivative. researchgate.net Another approach starts from 3-acetyl-4-(methylthio)quinolin-2(1H)-one, which upon alkaline hydrolysis, also produces the target compound. researchgate.net

Furthermore, the heterocyclization of 3,1-benzoxazine-4-one derivatives serves as a viable pathway to construct the desired quinolinone framework. nih.gov A review of synthetic strategies highlights that the hydrolysis of certain cyclic esters can also lead to the formation of 3-acetyl-4-hydroxyquinolin-2-ones. researchgate.net

A notable synthesis involves heating N-ethylaniline with an excess of diethyl malonate, which serves as both reactant and solvent, to produce a 4-hydroxypyranoquinolinone intermediate. researchgate.net Subsequent alkaline hydrolysis of this intermediate furnishes the 3-acetyl-4-hydroxyquinolinone. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| N-Ethylaniline | Diethyl malonate, heat | 4-Hydroxypyranoquinolinone intermediate | researchgate.net |

| 4-Hydroxypyranoquinolinone | Aqueous NaOH | 3-acetyl-4-hydroxyquinolinone | researchgate.net |

| 3-acetyl-4-(methylthio)quinolin-2(1H)-one | Alkaline hydrolysis | This compound | researchgate.net |

General Approaches to 4-hydroxyquinolin-2(1H)-one Core Synthesis

The 4-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into cyclocondensation reactions, metal-catalyzed processes, and multicomponent reactions.

Cyclocondensation Reactions (e.g., Friedländer Synthesis, Conrad-Limpach Reaction)

Cyclocondensation reactions are classical and widely used methods for constructing the quinoline (B57606) and quinolinone skeletons.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds through a Schiff base intermediate, which upon heating to high temperatures (around 250 °C), undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331) product. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yields of this cyclization step. wikipedia.orgnih.gov This method remains one of the most common for preparing 2-alkyl-4(1H)-quinolones. uni-konstanz.de

The Friedländer synthesis provides another route to quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgjk-sci.comorganic-chemistry.org This acid- or base-catalyzed condensation is followed by a cyclodehydration to form the quinoline ring. jk-sci.comorganicreactions.org Variations of this reaction, such as the Pfitzinger reaction, which uses isatin (B1672199) or isatic acid, lead to quinoline derivatives with different substitution patterns. organicreactions.org

| Reaction Name | Reactants | Key Conditions | Product Type | Reference |

| Conrad-Limpach | Anilines, β-ketoesters | High temperature (~250 °C), inert solvent | 4-hydroxyquinolines | wikipedia.orgnih.gov |

| Friedländer | 2-aminobenzaldehydes/ketones, compounds with α-methylene group | Acid or base catalysis | Quinolines | wikipedia.orgjk-sci.com |

Metal-Catalyzed Carbonylation and Cyclization Strategies

Modern synthetic methods have introduced metal catalysis to achieve the synthesis of quinolinone cores under milder conditions.

A notable example is the silver-catalyzed synthesis where various o-alkynylanilines react with carbon dioxide in the presence of a silver salt and a base. This process occurs under mild conditions and affords 4-hydroxyquinolin-2(1H)-one derivatives in high yields through carboxylation and subsequent intramolecular rearrangement. nih.gov

Copper-catalyzed reactions have also been developed. One such method involves a tandem C-N and C-C bond formation from aryl boronic acids and nitriles, using a copper catalyst and oxygen from the air as a green oxidant to produce 2-substituted-4-(1H)-quinolones. organic-chemistry.org Another copper-catalyzed approach facilitates the formation of 4-quinolones from readily available anilines and alkynes under mild conditions. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.

An expedient route for the synthesis of 4-hydroxyquinolin-2(1H)-one grafted hybrids has been achieved through a regioselective multicomponent protocol. nih.gov This involves a 1,3-dipolar cycloaddition reaction of azomethine ylides with 4-hydroxyquinolone derivatives, leading to complex spiropyrrolidine and thiapyrrolizidine hybrids. nih.gov The utility of 4-hydroxy-2(1H)-quinolone as a building block in MCRs is a subject of ongoing research to create diverse heterocyclic compounds. researchgate.net

Functional Group Interconversions and Post-Synthetic Modifications on Quinolinone Scaffolds

Once the core quinolinone scaffold is assembled, further modifications can be made to introduce or alter functional groups, such as the acetyl group at the C3 position.

Strategies for Acetyl Group Introduction and Modification

The introduction of an acetyl group onto the 4-hydroxyquinolin-2(1H)-one scaffold is a key step towards the target molecule.

Direct acetylation of pre-formed N-substituted-4-hydroxyquinolin-2(1H)-ones is a primary strategy. researchgate.net This electrophilic substitution reaction typically targets the C3 position, which is activated by the adjacent hydroxyl and carbonyl groups.

Another approach involves the Claisen reaction . For example, the reaction of an acetylquinolinone with diethyl oxalate (B1200264) in the presence of sodium can introduce an additional keto-ester functionality, demonstrating the reactivity of the acetyl group itself for further modifications. researchgate.net

Furthermore, the acetyl group, once installed, can undergo various transformations. For instance, it can be reduced or undergo deacetylation using concentrated sulfuric acid to revert to the 4-hydroxy-N-substituted-quinolin-2(1H)-one. researchgate.net Selenium dioxide oxidation of a 3-acetyl-quinolinone derivative has been shown to yield an α-keto acid. researchgate.net These reactions highlight the versatility of the 3-acetyl group as a handle for further synthetic diversification. nih.gov

Hydroxyl Group Derivatization and its Impact on Structure

The 4-hydroxy group of the this compound scaffold is a key functional group that can be chemically modified to produce a variety of derivatives. These derivatization reactions alter the molecule's structure and chemical properties, primarily by affecting the strong intramolecular hydrogen bond that exists between the 4-hydroxyl group and the adjacent 3-acetyl carbonyl oxygen. researchgate.net

One common derivatization is methylation. The methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with a methylating agent like dimethyl sulphate in the presence of a base such as anhydrous potassium carbonate in acetone (B3395972) results in the formation of the corresponding 4-methoxyquinolin-2-one derivative. researchgate.netnih.gov This reaction specifically targets the hydroxyl group, replacing the acidic proton with a methyl group and thereby converting the hydroxyl into a methoxy (B1213986) ether. nih.gov

Another documented derivatization involves the reaction with boron trifluoride etherate. Heating 3-acetyl-4-hydroxy-1-methyl-2-quinolone in a mixture of boron trifluoride etherate and benzene (B151609) leads to the formation of a boron difluoride complex. researchgate.net

The impact of such derivatizations on the structure is significant. The replacement of the hydroxyl group disrupts the intramolecular hydrogen bond, which in turn influences the planarity and electronic distribution of the quinolinone ring system. For example, converting the hydroxyl to a methoxy group can alter the molecule's reactivity in subsequent reactions. The reaction of a 3-acetyl-4-methoxyquinolinone derivative with a primary amine was shown to yield a phenylethylaminoquinolin-2-one. nih.gov

The table below summarizes key derivatization reactions of the hydroxyl group.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-acetyl-4-hydroxyquinolin-2(1H)-one | Dimethyl sulphate, anhydrous K₂CO₃, acetone | 4-methoxyquinolin-2(1H)-one | researchgate.netnih.gov |

| 3-acetyl-4-hydroxy-1-methyl-2-quinolone | Boron trifluoride etherate, benzene, heat | Boron difluoride complex of 3-acetyl-4-hydroxy-1-methyl-2-quinolone | researchgate.net |

Chemo- and Regioselective Synthesis of Quinolinone Derivatives

Chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential reaction at one position over others) are critical concepts in the synthesis of complex molecules like quinolinone derivatives. Various synthetic methodologies have been developed to achieve high selectivity, enabling precise modifications of the quinolinone scaffold.

The synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one itself can be a highly regioselective process. Direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones using acetyl chloride with pyridine (B92270) or acetic acid in the presence of polyphosphoric acid (PPA) selectively introduces the acetyl group at the C-3 position. researchgate.net Conversely, a chemo- and regioselective deacetylation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones can be accomplished using concentrated sulfuric acid to yield the corresponding 4-hydroxy-N-substituted-quinolin-2(1H)-ones. researchgate.net

The reactivity of the β,β′-tricarbonyl system in 3-acetyl-4-hydroxyquinolin-2(1H)-one allows for selective reactions with nucleophiles. For instance, treatment of 3-acetyl-4-methoxyquinolinone with 1,2-bisnucleophiles such as hydroxylamine (B1172632) can lead to different regioisomeric products depending on the reaction conditions. nih.gov The use of hydroxylamine hydrochloride versus its free base can result in the formation of distinct isoxazolo[4,5-c] or isoxazolo[4,3-c]quinolin-4(5H)one regioisomers. nih.gov

Furthermore, modern organocatalytic methods have been developed for the highly site-specific hydroxylation of quinolines. An organocatalytic, thermodynamically driven cyclizative rearrangement enables the meta-hydroxylation of azaarene 1-oxides to produce 3-hydroxylated derivatives with high selectivity. acs.org This transformation is significant for its ability to introduce a hydroxyl group at the C-3 position, a challenging task due to the electronic properties of the azaarene ring. acs.org

The following table details examples of chemo- and regioselective synthetic methods for quinolinone derivatives.

| Reaction Type | Reactant | Reagents and Conditions | Selective Outcome/Product | Reference |

| C-Acetylation | N-substituted-4-hydroxyquinolin-2(1H)-ones | Acetyl chloride, PPA/acetic acid | Regioselective acetylation at C-3 to yield 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. | researchgate.net |

| Deacetylation | 3-acetyl-4-hydroxyquinolin-2(1H)-ones | Concentrated H₂SO₄ | Chemo- and regioselective removal of the C-3 acetyl group to yield 4-hydroxy-N-substituted-quinolin-2(1H)-ones. | researchgate.net |

| Fused-ring formation | 3-acetyl-4-methoxyquinolinone | Hydroxylamine hydrochloride or free base | Regioselective formation of different isoxazolo[4,5-c] or isoxazolo[4,3-c]quinolin-4(5H)one isomers. | nih.gov |

| C-H Hydroxylation | Quinoline N-oxides | N-methylacetamide, oxalyl chloride (to form catalyst) | Regioselective hydroxylation at the C-3 (meta) position. | acs.org |

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 2 Hydroxy 1h Quinolin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D techniques)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-acetyl-4-hydroxy-2(1H)-quinolone in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons, while two-dimensional (2D) techniques establish connectivity between atoms.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum displays a distinct set of signals. nih.gov A sharp singlet for the acetyl methyl protons appears around 2.72 ppm. The aromatic protons of the quinolone ring resonate in the range of 7.23-7.99 ppm. Crucially, two singlets are observed at very low fields: one around 11.53 ppm, corresponding to the N-H proton of the quinolone ring, and another highly deshielded proton at approximately 17.04 ppm. nih.gov This extremely downfield shift is characteristic of a strongly hydrogen-bonded enolic hydroxyl proton, confirming the predominance of the 4-hydroxy-2(1H)-quinolone tautomer, which is stabilized by an intramolecular hydrogen bond between the 4-hydroxyl group and the acetyl carbonyl oxygen.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| COCH₃ | 2.72 | Singlet | - | Acetyl Protons |

| H-6 | 7.23 | Triplet | - | Aromatic Proton |

| H-8 | 7.30 | Doublet | 8.3 | Aromatic Proton |

| H-7 | 7.65 | Triplet | - | Aromatic Proton |

| H-5 | 7.99 | Doublet of Doublets | 8.0, 1.2 | Aromatic Proton |

| NH | 11.53 | Singlet | - | Amide Proton |

| OH | 17.04 | Singlet | - | Enolic Hydroxyl Proton |

| Data sourced from studies in DMSO-d₆. nih.gov |

2D NMR techniques are employed for complete and unambiguous assignment of the signals. ox.ac.ukipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the adjacent protons in the aromatic ring (H-5, H-6, H-7, H-8). ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of the ¹³C spectrum. youtube.com

The ¹³C NMR spectrum further supports the proposed structure, with the C4 carbon signal appearing significantly downfield, which is a key indicator of its environment. nuph.edu.ua

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Band Analysis and Tautomeric Form Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within the molecule, which is particularly useful for identifying the dominant tautomer. nih.govnih.gov By analyzing the characteristic vibrational frequencies, one can confirm the presence of specific groups and infer the molecular structure.

The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies for different tautomers, allowing for a direct comparison with experimental data. nih.gov For 3-acetyl-4-hydroxy-2(1H)-quinolone, the key vibrational bands are associated with the O-H, N-H, and C=O groups.

The presence of a broad absorption band in the FT-IR spectrum in the high-frequency region (3200-2500 cm⁻¹) would be indicative of the strongly hydrogen-bonded O-H group. The N-H stretching vibration of the amide group is also expected in this region, typically around 3100-3200 cm⁻¹. The most revealing region is often the carbonyl stretching region (1800-1600 cm⁻¹). The spectrum is expected to show two distinct C=O stretching bands: one for the C2 amide carbonyl (around 1660 cm⁻¹) and another for the C3 acetyl carbonyl, which is weakened and shifted to a lower frequency (around 1600 cm⁻¹) due to the intramolecular hydrogen bond.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| O-H stretch | 3200 - 2500 (broad) | Intramolecularly hydrogen-bonded hydroxyl group |

| N-H stretch | 3200 - 3100 | Amide group in quinolone ring |

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 3000 - 2850 | Acetyl methyl group |

| C=O stretch | ~1660 | C2 amide carbonyl |

| C=O stretch | ~1600 | C3 acetyl carbonyl (H-bonded) |

| C=C/C=N stretch | 1600 - 1450 | Aromatic and quinolone ring vibrations |

The combination of these characteristic bands in both FT-IR and Raman spectra provides a vibrational signature that helps to confirm the prevalence of the 4-hydroxy-2(1H)-quinolone tautomer.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Interpretation

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of 3-acetyl-2-hydroxy-1H-quinolin-4-one and for elucidating its structure through analysis of its fragmentation patterns.

The molecular formula of the compound is C₁₁H₉NO₃, corresponding to a monoisotopic mass of approximately 203.058 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, thereby validating the elemental composition.

Loss of an acetyl radical: A primary fragmentation would be the cleavage of the acetyl group, resulting in a significant fragment ion [M - 43]⁺ at m/z 160.

Loss of carbon monoxide (CO): Successive losses of CO, a common fragmentation pathway for quinolones, from the molecular ion or subsequent fragments would lead to ions at [M - 28]⁺• or [M - 43 - 28]⁺. nih.gov

Loss of a methyl radical: Cleavage of the methyl group from the acetyl moiety would produce an [M - 15]⁺ ion at m/z 188.

| m/z | Proposed Fragment | Formula |

| 203 | [M]⁺• | [C₁₁H₉NO₃]⁺• |

| 188 | [M - CH₃]⁺ | [C₁₀H₆NO₃]⁺ |

| 160 | [M - CH₃CO]⁺ | [C₉H₆NO₂]⁺ |

| 132 | [M - CH₃CO - CO]⁺ | [C₈H₆NO]⁺ |

These fragmentation patterns provide a structural fingerprint that can be used for identification and confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optical Property Investigation

The optical properties of this compound are governed by its extended π-conjugated system. UV-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the molecule. Due to the aromatic quinolone core, the compound is expected to absorb light in the UVA and UVB regions of the electromagnetic spectrum.

Many quinolinone derivatives are known to be fluorescent, making them interesting for applications in materials science and as chemical sensors. nih.govresearchgate.net The photoluminescence properties are dictated by the nature of the lowest singlet excited state (S₁) and the efficiency of the transition back to the ground state (S₀). The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment.

Theoretical studies on related quinolinone derivatives often involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govnih.gov The HOMO-LUMO energy gap is related to the electronic transition energy and provides insight into the chemical reactivity and optical properties of the molecule. The presence of the acetyl and hydroxyl groups on the quinolone scaffold significantly influences the distribution of electron density in these frontier orbitals, thereby tuning the absorption and emission characteristics.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of the tautomeric form that exists in the crystal lattice and reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of the parent compound, 4-hydroxy-2(1H)-quinolone, shows that it crystallizes in the keto-form. researchgate.net However, the introduction of the C3-acetyl group is expected to strongly favor the enol tautomer (4-hydroxy-2(1H)-quinolone) due to the formation of a stable, planar, six-membered ring via an intramolecular hydrogen bond.

A hypothetical crystal structure of 3-acetyl-4-hydroxy-2(1H)-quinolone would likely exhibit:

Confirmation of the tautomer: Bond lengths would clearly distinguish between C=O and C-O bonds. For the 4-hydroxy-2-one tautomer, the C2-O bond would be a short double bond (~1.24 Å), while the C4-O bond would be a longer single bond. The C3-C4 bond would have significant single-bond character.

Intramolecular Hydrogen Bonding: A short distance between the 4-hydroxyl hydrogen and the acetyl carbonyl oxygen would confirm the strong intramolecular H-bond suggested by NMR data.

Intermolecular Interactions: The molecules in the crystal lattice would likely be linked by intermolecular hydrogen bonds, for instance, between the N-H group of one molecule and the C2-carbonyl oxygen of a neighboring molecule, potentially forming dimers or extended chains. researchgate.net

This definitive structural data is crucial for understanding the structure-property relationships of the compound.

Tautomerism and Isomerism in 2-hydroxy-1H-quinolin-4-one Systems: Spectroscopic and Theoretical Evidence

The quinolinone ring system is well-known for existing in different tautomeric forms, and the equilibrium is highly sensitive to the substitution pattern. For the parent system, a prototropic tautomerism exists between the 4-hydroxy-2(1H)-quinolone and the 2-hydroxy-4(1H)-quinolone forms. researchgate.netresearchgate.net

For this compound, the situation is more complex due to the C3-acetyl group, which introduces a β-dicarbonyl-like moiety. This allows for at least four possible tautomeric forms. nih.govresearchgate.net However, both theoretical calculations and extensive spectroscopic evidence converge to indicate that one tautomer is overwhelmingly dominant in both solution and likely the solid state: 3-acetyl-4-hydroxy-2(1H)-quinolone . nih.govresearchgate.net

Theoretical Calculations: Although some semiempirical calculations have shown conflicting results regarding the most stable form, the enol tautomer is generally favored due to the stability gained from conjugation and intramolecular hydrogen bonding. nih.govresearchgate.net

NMR Spectroscopy: As detailed in section 3.1, ¹H NMR data in DMSO shows distinct signals for both an N-H proton (~11.5 ppm) and a very deshielded enolic O-H proton (~17.0 ppm). nih.gov The latter is unambiguous proof of the enol form, stabilized by a strong intramolecular hydrogen bond with the acetyl carbonyl. This six-membered hydrogen-bonded ring is a powerful stabilizing feature.

Vibrational Spectroscopy: The presence of vibrational bands corresponding to the enolic O-H, amide N-H, amide C=O, and the hydrogen-bonded acetyl C=O would confirm the structure.

Therefore, the C3-acetyl group plays a decisive role in shifting the tautomeric equilibrium. Unlike the parent compound, which may favor the keto form, the acetyl derivative is locked into the 4-hydroxy-2(1H)-quinolone enol form by the stabilizing intramolecular hydrogen bond. Spectroscopic data consistently shows a single set of signals, indicating that either this tautomer is the only one present or that any equilibrium with other forms is extremely fast on the NMR timescale and heavily favors this stable structure. researchgate.net

Computational Chemistry and in Silico Modeling of 3 Acetyl 2 Hydroxy 1h Quinolin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Correlations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir For quinolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine optimized geometries, electronic properties, and spectroscopic data. ijcce.ac.irresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface. For 3-acetyl-2-hydroxy-1H-quinolin-4-one, a key structural feature is the existence of multiple tautomeric forms due to the presence of the β,β′-tricarbonyl group. nih.gov Quantum calculations have been used to assess the relative stabilities of these tautomers, with some studies indicating that the enol-keto form (A in Figure 1) is the most stable. researchgate.net

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational method. For instance, studies on related quinolinone structures have shown good agreement between DFT-calculated geometries and crystal structure data. researchgate.netresearchgate.net

Figure 1: Tautomeric Forms of this compound A visual representation of the possible tautomeric structures of the compound.

Interactive Table: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) This table presents a selection of calculated bond lengths and angles. Users can sort the data by parameter or value.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Length | C2=O | 1.25 |

| Bond Length | C4-OH | 1.36 |

| Bond Length | C3-C(acetyl) | 1.48 |

| Bond Length | C(acetyl)=O(acetyl) | 1.23 |

| Bond Angle | O=C2-N1 | 120.5 |

| Bond Angle | C3-C4-OH | 118.9 |

| Bond Angle | C4-C3-C(acetyl) | 119.2 |

| Note: The values are representative and derived from typical DFT calculations on similar structures. Actual values may vary based on the specific study. |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com

For this compound, the HOMO is typically localized over the fused benzene (B151609) ring and the enol-hydroxyl group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the quinolinone ring and the acetyl group, highlighting potential sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity. researchgate.net These calculations help rationalize the outcomes of various chemical reactions, such as electrophilic substitutions and cycloadditions, that the quinolinone scaffold undergoes. nih.govresearchgate.net

Interactive Table: FMO Properties of this compound This table displays the calculated energies of the frontier molecular orbitals and the resulting energy gap.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.7 | Chemical reactivity and stability |

| Note: Values are representative based on DFT calculations for similar quinolinone structures. researchgate.net |

DFT calculations can simulate various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is specifically used to calculate the electronic transitions responsible for UV-Vis absorption. ijcce.ac.ir By comparing the simulated spectra with experimental results, researchers can confirm the molecular structure and gain a deeper understanding of its electronic properties. researchgate.net For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups like C=O, O-H, and N-H. ijcce.ac.irresearchgate.net Similarly, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) in different solvents, which often show good agreement with experimental UV-Vis spectra, helping to identify the electronic transitions involved. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial for understanding the potential biological activity of compounds like this compound. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com

Docking studies have been performed on quinolinone derivatives against various targets, including:

Anti-inflammatory targets: Soybean lipoxygenase (LOX) is an enzyme involved in inflammation. Docking studies have shown that 4-hydroxy-2-quinolinone derivatives can bind effectively to its active site, suggesting anti-inflammatory potential. mdpi.com

Anticancer targets: Quinolinones have been docked against several proteins implicated in cancer, such as Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase I. nih.govnih.gov The docking results reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity.

Neurodegenerative disease targets: Acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease, is another important target. The quinolinone core can serve as a scaffold for designing potent AChE inhibitors. nih.gov

The results are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction.

Interactive Table: Representative Molecular Docking Results for Quinolinone Derivatives This table shows examples of docking scores for quinolinone-based ligands against various biological targets.

| Target Protein | PDB ID | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR2 nih.gov | 4ASD | Quinazolinone Hybrid | -12.407 | Cys919, Asp1046 |

| EGFR nih.gov | 2J6M | Quinazolinone Hybrid | -10.359 | Met793, Lys745 |

| Topoisomerase I nih.gov | 1T8I | Substituted Quinoline (B57606) | -8.5 | Arg364, Asn722 |

| Soybean LOX mdpi.com | 1YGE | Quinolinone Carboxamide | -7.8 | His518, Ile857 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into its stability and conformational changes. nih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can assess the persistence of key interactions, such as hydrogen bonds, observed in docking studies. nih.gov Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D structural features (steric, electrostatic, hydrophobic fields) are mapped to biological activity. nih.gov

These models generate contour maps that visualize which regions around the molecule are favorable or unfavorable for activity. For example, a green contour in a CoMFA map might indicate that a bulky substituent is desired in that region, while a blue contour in a CoMSIA map might show where an electron-donating group would enhance activity. mdpi.com

A pharmacophore model identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. nih.gov By combining QSAR and pharmacophore models with docking results, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity for a desired biological target. nih.govresearchgate.net The predictive power of these models is validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²pred). mdpi.comnih.gov

Predictive In Silico Studies of Pharmacokinetic Relevant Properties (e.g., absorption, distribution, metabolism, binding affinity)

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties is crucial for identifying viable drug candidates and reducing late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict these characteristics before extensive laboratory synthesis and testing are undertaken. These predictive models use a compound's structure to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. d-nb.infonih.gov While the quinolinone scaffold, to which this compound belongs, is a subject of significant interest in medicinal chemistry, specific and detailed predictive pharmacokinetic studies focusing solely on this compound are not widely available in peer-reviewed literature. lew.ronih.govresearchgate.net

However, the extensive research on its derivatives provides a clear framework for the types of in silico analyses that are typically performed. nih.govmdpi.com These studies are fundamental to understanding the potential drug-likeness of the core structure. The primary goal is to evaluate the molecule against established criteria for oral bioavailability and metabolic stability, such as Lipinski's Rule of Five, and to predict its interactions with key biological systems.

Predictive models for ADME properties are built using vast datasets of known molecules. d-nb.infonih.gov For a compound like this compound, a typical in silico evaluation would predict several key parameters to gauge its potential as an orally administered agent. These parameters often include human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (a model of the intestinal wall), and its ability to cross the blood-brain barrier (BBB). ecust.edu.cn

Metabolism is another critical component, with a primary focus on the compound's interaction with the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a majority of drugs. ecust.edu.cn Predictive models can identify whether the compound is likely to be a substrate or an inhibitor of specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. ecust.edu.cn

The tables below are illustrative of the data that would be generated in a comprehensive in silico pharmacokinetic study for this compound. The values are listed as "Not Available in Literature" as specific predictive studies on this compound were not found.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 203.19 | Influences absorption and diffusion |

| LogP (Lipophilicity) | Not Available in Literature | Affects solubility, absorption, and membrane permeability |

| Human Intestinal Absorption (%) | Not Available in Literature | Indicates potential for oral absorption |

| Caco-2 Permeability | Not Available in Literature | Predicts absorption across the gut wall |

| Blood-Brain Barrier (BBB) Penetration | Not Available in Literature | Indicates potential for CNS activity or side effects |

| Parameter | Predicted Value | Significance |

|---|---|---|

| CYP2D6 Inhibitor | Not Available in Literature | Risk of drug-drug interactions |

| CYP3A4 Inhibitor | Not Available in Literature | Risk of drug-drug interactions |

| CYP2C9 Inhibitor | Not Available in Literature | Risk of drug-drug interactions |

| P-glycoprotein Substrate | Not Available in Literature | Influences drug distribution and elimination |

| Half-Life (t1/2) | Not Available in Literature | Predicts duration of action |

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govnih.govmdpi.com This method calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable interaction. mdpi.com

For quinolinone derivatives, molecular docking studies have been used to explore their binding modes with various protein targets, including bacterial enzymes like DNA gyrase and proteins involved in cancer pathways such as tubulin or various kinases. mdpi.comscielo.org.mx Such studies are crucial for rational drug design, allowing researchers to understand the key intermolecular interactions—like hydrogen bonds and hydrophobic interactions—that are responsible for the compound's biological activity. scielo.org.mx This understanding can then be used to guide the synthesis of more potent and selective analogs. While no specific molecular docking studies targeting this compound against a defined protein target are prominently documented, this remains a primary method for hypothesis generation in the development of its derivatives. nih.gov

Biological Activities and Molecular Mechanisms of Quinolinone Derivatives Relevant to 3 Acetyl 2 Hydroxy 1h Quinolin 4 One

Antimicrobial Activity

Quinoline (B57606) and its derivatives have been extensively studied for their antibacterial and antifungal properties. nih.govnih.govtandfonline.comacs.orgnih.gov The mechanism of action often involves critical interference with essential cellular processes in microorganisms.

Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV) in Prokaryotic Systems

The primary mechanism by which many quinolone antibiotics exert their effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are crucial for bacterial survival as they manage the topology of DNA, a process essential for DNA replication, repair, and transcription. nih.govd-nb.info

Quinolones function by stabilizing a ternary complex formed by the topoisomerase enzyme and the bacterial DNA. nih.govnih.gov This action converts these essential enzymes into toxic agents that trap the DNA in a cleaved state, leading to double-stranded DNA breaks. nih.govmdpi.comacs.org The accumulation of these breaks blocks DNA replication and ultimately triggers cell death. nih.govmdpi.com DNA gyrase is generally the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.govyoutube.com The bactericidal activity of quinolones is linked to the generation of these DNA strand breaks, which can overwhelm the bacterial SOS DNA repair systems. nih.gov

The core structure of quinolones, featuring a bicyclic system with keto and carboxylic acid groups, is vital for this pharmacological activity. nih.govresearchgate.net Specifically, a β-keto acid moiety is understood to be a key motif for the inhibition of both enzymes. researchgate.net

Antifungal Mechanisms and Spectrum of Activity

Certain quinoline derivatives have demonstrated significant antifungal properties against a range of pathogenic fungi, including those affecting agriculture and human health. bohrium.comnih.govnih.govacs.orgresearchgate.net Studies on derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have shown potent activity against phytopathogenic fungi such as Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.govacs.org

One particularly effective compound, Ac12, exhibited superior in vitro and in vivo fungicidal activity, even when compared to commercial fungicides like azoxystrobin (B1666510) and boscalid. nih.govacs.org The preliminary mechanism of action for this compound involves disruption of the fungal cell membrane. nih.govacs.org This leads to abnormal cell morphology, an increase in membrane permeability, and the subsequent release of cellular contents, causing fungal cell death. nih.govacs.org

Other research has focused on quinoline derivatives linked to a chalcone (B49325) moiety, which, when combined with fluconazole, show potent activity against Candida albicans, including fluconazole-resistant strains. nih.gov The mechanism for these combination therapies includes the inhibition of hyphae formation, induction of reactive oxygen species (ROS) accumulation, and mitochondrial dysfunction. nih.gov

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Fungi | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | Sclerotinia sclerotiorum, Botrytis cinerea | EC50 values of 0.52 and 0.50 µg/mL, respectively. Causes abnormal cell membrane morphology and increased permeability. | nih.gov, acs.org |

| Quinoline-chalcone derivatives (e.g., PK-10) + Fluconazole | Candida albicans (including resistant strains) | Synergistic antifungal activity. Inhibits hyphae formation, induces ROS, and causes mitochondrial dysfunction. | nih.gov |

| 8-hydroxyquinoline | S. sclerotiorum, B. cinerea | EC50 values of 2.12 and 5.28 µg/mL, respectively. | nih.gov, acs.org |

Antibiotic Resistance Mechanisms and Quinolinone Countermeasures in Research

The extensive use of quinolone antibiotics has led to a steady increase in bacterial resistance, which threatens their clinical utility. nih.govacs.org Resistance primarily develops through two main chromosomal mutation-based mechanisms: alterations in the drug's targets and reduced intracellular drug accumulation. nih.govnih.govacs.org

Target-Mediated Resistance: This is the most common form of resistance and involves mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). nih.govmdpi.com These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and act by weakening the interaction between the quinolone and the enzyme-DNA complex. nih.govnih.govmdpi.com

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones by either reducing drug influx or actively pumping the drug out. acs.orgnih.gov In Gram-negative bacteria, this can occur through the underexpression of outer membrane porins. acs.orgnih.gov More significantly, resistance can arise from the overexpression of multidrug efflux pumps, such as those from the RND (Resistance-Nodulation-Division) family in Pseudomonas aeruginosa or the AcrAB-TolC system in E. coli. nih.govnih.gov

Additionally, plasmid-mediated resistance has been identified. nih.govacs.orgnih.gov These mechanisms involve genes carried on plasmids that can encode proteins that protect the target enzymes, modify the quinolone drug itself, or code for their own efflux pumps. nih.govnih.govacs.org

Research into countermeasures includes the development of new quinolone analogs designed to overcome these resistance mechanisms. researchgate.net Strategies involve creating derivatives that can evade efflux pumps or bind more effectively to mutated topoisomerases. nih.govacs.org

Anticancer / Antiproliferative Activity

The quinoline scaffold is a key component in numerous compounds developed for their anticancer properties. nih.govarabjchem.orgtandfonline.comrsc.org These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of tumor-supporting processes like angiogenesis. arabjchem.orgekb.eg

Modulation of Cell Cycle Progression and Induction of Apoptosis in In Vitro Cancer Models

A primary strategy by which quinolinone derivatives exert their anticancer effects is by interfering with the normal progression of the cell cycle and triggering apoptosis. arabjchem.orgnih.gov

Studies have shown that certain 2H-quinolinone derivatives cause an arrest of the cell cycle in the G2/M phase and induce apoptosis at the pre-G1 phase in breast cancer (MCF-7) cells. nih.gov This apoptotic activity was further verified by observing an increase in the activity of caspase 3/7, key executioner enzymes in the apoptotic cascade. nih.gov Similarly, other quinoline derivatives have demonstrated the ability to induce apoptosis in non-small cell lung cancer (NSCLC) and pancreatic cancer cells. nih.govnih.gov In pancreatic cancer cell lines, the quinoline derivative 6MN-4-AQ was found to induce both apoptosis, confirmed by caspase-3 activation, and autophagy. nih.gov

Further investigations into various quinolone and quinoline derivatives revealed they could induce cell cycle arrest in the S phase or G2 phase in breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells, leading to programmed cell death. nih.gov

Table 2: Anticancer Activity of Selected Quinolinone Derivatives via Cell Cycle and Apoptosis Modulation

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2H-Quinolinone derivatives | MCF-7 (Breast), HepG-2 (Liver) | Cause G2/M phase arrest and induce apoptosis at the pre-G1 phase. Increased caspase 3/7 activity. | nih.gov |

| DFIQ (a synthetic quinoline derivative) | NSCLC (Non-small cell lung cancer) | Induces apoptosis; IC50 values of 4.16 µM (24h) and 2.31 µM (48h). | nih.gov |

| 6MN-4-AQ (a quinoline derivative) | PANC-1, MIA PaCa-2 (Pancreatic) | Induces both apoptosis (via Caspase-3 activation) and autophagic cell death. | nih.gov |

| Quinolone and Quinoline derivatives | MCF-7 (Breast), K-562 (Bone), HeLa (Cervical) | Induce S-phase or G2-phase cell cycle arrest and apoptosis. | nih.gov |

| Fumiquinazolines F and G (Quinoline alkaloids) | MDA-MB-231 (Triple-negative breast cancer) | Inhibit proliferation and induce apoptosis. | mdpi.com |

Inhibition of Angiogenesis-Related Pathways in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is therefore a key strategy in cancer therapy. nih.govmdpi.com Several quinolinone derivatives have been identified as potent inhibitors of angiogenesis. arabjchem.orgnih.gov

Research has demonstrated that certain quinolinone derivatives can suppress angiogenesis in human umbilical vein endothelial cells (HUVECs), which are a standard in vitro model for studying blood vessel formation. nih.gov The mechanism of action involves blocking the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis. nih.gov Specifically, these compounds inhibit the VEGF-induced VEGFR2 signaling pathway, which in turn suppresses the migration, invasion, and tube formation of endothelial cells. nih.gov In vivo studies using the chicken embryo chorioallantoic membrane (CAM) assay confirmed that these compounds led to a significant decrease in the formation of new microvessels. nih.gov

Other studies on benzo[g]quinazoline (B13665071) derivatives, which contain a quinoline-like core, also identified potent inhibition of VEGFR-2, a key receptor in the angiogenesis pathway. mdpi.com

Table 3: Anti-Angiogenic Activity of Selected Quinolinone Derivatives

| Compound/Derivative Class | Model System | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| Quinolinone derivatives | HUVECs, Chicken embryo chorioallantoic membrane (CAM) assay | Suppress VEGF-induced cell migration, invasion, and tube formation. Block the VEGF-induced VEGFR2 signaling pathway. | nih.gov |

| Benzo[g]quinazoline derivatives | In vitro VEGFR-2 inhibition assay | Potent inhibition of VEGFR-2, comparable to the standard drug sorafenib. | mdpi.com |

| Oridonin | HUVECs | Inhibits VEGF-induced proliferation, migration, and tube formation. Down-regulates VEGFR2-mediated signaling pathways. | researchgate.net |

Kinase Inhibition Profiles (e.g., VEGFR, PDGFR, EPHB4) and Their Biological Implications

Quinolinone derivatives have emerged as significant inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is often implicated in diseases such as cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key targets in anti-angiogenic therapies. Several quinoline-based compounds have been developed as potent inhibitors of these receptor tyrosine kinases. For instance, a series of 3-substituted quinoline derivatives demonstrated inhibitory activity against PDGF receptor tyrosine kinase (PDGF-RTK), with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The presence of 6,7-dimethoxy groups on the quinoline ring and a lipophilic group at the 3-position were found to be advantageous for potent inhibition. nih.govacs.org Similarly, certain quinolin-4(1H)-one derivatives have been designed and investigated as strong inhibitors of VEGFR-2 kinase. fmhr.org One such derivative, KRN951, a quinoline-urea compound, potently inhibited VEGF-induced VEGFR-2 phosphorylation at subnanomolar concentrations. capes.gov.br Furthermore, some novel quinolinone derivatives have been evaluated as multi-targeting agents against receptor tyrosine kinases including EGFR, HER-2, PDGFR-β, and VEGFR-2, showing promising inhibitory activities. nih.gov

Ephrin type-B receptor 4 (EphB4) is another important kinase involved in angiogenesis and tumor development. A specific small molecule inhibitor of EphB4 kinase, NVP-BHG712, has been developed and shown to inhibit its kinase activity in the low nanomolar range. nih.gov This inhibitor was found to suppress VEGF-driven angiogenesis in vivo, suggesting a crosstalk between VEGFR and Eph receptor signaling pathways. nih.gov Additionally, multi-target inhibitors based on a quinazolin-4(3H)-one scaffold have been developed to simultaneously target VEGFR-2, TIE-2, and EphB4, demonstrating the potential of this chemical class in broad-spectrum anti-angiogenic therapy. nih.gov

Table 1: Kinase Inhibition by Quinolinone Derivatives

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 3-Substituted Quinoline Derivatives | PDGF-RTK | Potent inhibition with IC50 values as low as ≤ 20 nM. nih.gov |

| Quinoline-urea derivative (KRN951) | VEGFR-2 | Potently inhibited VEGF-induced phosphorylation with an IC50 of 0.16 nmol/L. capes.gov.br |

| Tetrahydroquinolin-5(1H)-one derivatives | EGFR, HER-2, PDGFR-β, VEGFR-2 | Compound 4j showed IC50 values of 0.07 x 10⁻³ µM (PDGFR-β) and 0.17 x 10⁻³ µM (HER-2). nih.gov |

| NVP-BHG712 | EphB4 | Inhibits EphB4 kinase activity in the low nanomolar range. nih.gov |

| Quinazolin-4(3H)-one derivatives | VEGFR-2, TIE-2, EphB4 | QDAU5 exhibited IC50 values of 0.77 nM (VEGFR-2), 8.87 nM (TIE-2), and 3.21 nM (EphB4). nih.gov |

Interaction with Nucleic Acids (DNA/RNA) as a Mode of Action

The interaction with nucleic acids represents a significant mechanism of action for many biologically active quinoline derivatives. These interactions can lead to the inhibition of DNA replication and transcription, ultimately resulting in cellular growth arrest and apoptosis.

One of the primary modes of interaction is through DNA intercalation, where the planar aromatic ring system of the quinoline scaffold inserts itself between the base pairs of the DNA double helix. This action can disrupt the normal functions of DNA-processing enzymes. For instance, certain quinoline-based compounds have been shown to inhibit human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases by intercalating into the DNA substrate when it is bound by the enzyme. nih.gov This intercalation induces a significant conformational change in the enzyme, moving the catalytic domain away from the DNA. nih.gov

Another important mechanism involves the binding and stabilization of non-canonical DNA structures, such as G-quadruplexes. Telomeric repeat-containing RNA (TERRA) can form G-quadruplex structures, which are recognized as therapeutic targets in cancer. A quindoline (B1213401) derivative, CK1-14, was found to bind to and stabilize the TERRA G-quadruplex. This complex then binds more tightly to an allosteric site on the telomeric binding protein TRF2, leading to the dissociation of TRF2 from telomeric DNA and inducing a DNA-damage response in cancer cells. capes.gov.bracs.org

Furthermore, some fluoroquinolone derivatives have been shown to specifically bind to RNA, particularly at regions with single bulged bases, suggesting that these scaffolds can be developed as RNA-targeted drugs. acs.org

Antiviral Activity

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Integrase, HCV NS3 Helicase)

The quinolinone scaffold has proven to be a valuable template for the development of potent antiviral agents, particularly inhibitors of key viral enzymes required for replication.

HIV-1 Integrase: The integrase (IN) enzyme of HIV-1 is essential for the integration of the viral DNA into the host cell's genome, making it a critical target for antiretroviral therapy. Novel bifunctional quinolonyl diketo acid derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase. nih.gov These compounds were found to inhibit both the 3'-processing and strand transfer steps of the integration reaction. nih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs) based on a multi-substituted quinoline scaffold represent another class of antiviral agents. These compounds bind to the dimer interface of the integrase, inducing an aberrant multimerization of the enzyme and blocking viral replication. fmhr.org

HCV NS3 Helicase: The hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme possessing both protease and helicase activities, both of which are vital for viral replication. The helicase domain unwinds the RNA duplex, a necessary step for RNA synthesis. Acridone derivatives, which share a similar fused heterocyclic ring system with quinolones, have been identified as inhibitors of HCV NS3 helicase. bohrium.com These compounds are thought to act through intercalation into double-stranded RNA. bohrium.com More directly related to the quinoline scaffold, novel quinoline-based P2–P4 macrocyclic derivatives have been developed as potent pan-genotypic inhibitors of the HCV NS3/4a protease. nih.gov While these target the protease function, the development of dual protease-helicase inhibitors is an active area of research, with computational studies identifying novel chemical structures that could potentially inhibit both activities of the NS3/4A protein. mdpi.com

Table 2: Antiviral Activity of Quinolinone Derivatives

| Virus | Target Enzyme | Derivative Class | Key Findings |

|---|---|---|---|

| HIV-1 | Integrase | Quinolonyl diketo acid derivatives | Potent inhibitors of both 3'-processing and strand transfer steps. nih.gov |

| HIV-1 | Integrase | Multi-substituted quinoline-based ALLINIs | Induce aberrant integrase multimerization, blocking viral replication. fmhr.org |

| HCV | NS3/4a Protease | Quinoline-based P2–P4 macrocyclic derivatives | Highly potent pan-genotypic inhibitors. nih.gov |

| HCV | NS3 Helicase | Acridone derivatives | Inhibit helicase activity, likely through RNA intercalation. bohrium.com |

Anti-inflammatory and Antioxidant Mechanisms at the Cellular Level

Quinoline and quinolinone derivatives have demonstrated significant anti-inflammatory and antioxidant properties through various cellular mechanisms. nih.govnih.gov

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For example, certain quinolinone-carboxamide derivatives have been shown to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. google.com In vivo studies have also demonstrated the anti-inflammatory potential of quinoline derivatives. A study on a novel quinoline derivative loaded into nanoparticles showed a significant reduction in methotrexate-induced inflammation in an experimental model. nih.gov This was evidenced by decreased levels of inflammatory mediators such as interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB) in lung and liver tissues. nih.gov

The antioxidant activity of quinolinone derivatives is linked to their ability to scavenge free radicals and reduce oxidative stress. nih.gov Studies have shown that these compounds can inhibit lipid peroxidation. nih.gov For instance, certain quinolinone carboxamides exhibited a strong ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. google.com The antioxidant mechanism of some quinoline derivatives has been shown to involve the reduction of lipid peroxidation in both liver and brain tissues. nih.gov

Antileishmanial and Antiprotozoal Activities: In Vitro Efficacy and Target Identification

Quinoline-containing compounds have a long history of use against protozoal infections, most notably malaria. This activity extends to other protozoa, including Leishmania species, the causative agents of leishmaniasis.

Numerous studies have reported the synthesis and evaluation of novel quinoline derivatives against various Leishmania species. One study found that a specific quinoline derivative, QuinDer1, was highly active against Leishmania amazonensis and Leishmania braziliensis promastigotes and amastigotes, with an IC50 value of 0.0911 µM against L. amazonensis amastigotes. nih.gov This compound was found to be significantly more potent than the reference drug miltefosine. nih.gov The mechanism of action for this compound was suggested to be the induction of mitochondrial oxidative stress, as evidenced by high levels of reactive oxygen species (ROS) generation in treated parasites. nih.gov

Other research has also highlighted the potential of 2-substituted quinolines as antileishmanial drug candidates. nih.gov These compounds have shown efficacy both in vitro and in vivo in mouse models of leishmaniasis, significantly reducing the parasite burden in the liver and spleen. nih.gov The antiprotozoal activity of quinoline derivatives is a broad and active area of research, with ongoing efforts to identify specific molecular targets within the parasites.

Other Pharmacological Research Areas (e.g., Anticonvulsant, Antihypertensive, Anti-asthmatic)

The versatile quinolinone scaffold has been explored for a variety of other pharmacological applications.

Anticonvulsant Activity: 3-Acyl-4-hydroxyquinolin-2(1H)-ones have been designed as systemically active anticonvulsants. acs.orgnih.gov These compounds act as antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By blocking this site, they can reduce the excessive neuronal excitation associated with seizures. nih.gov One derivative, a cyclopropyl (B3062369) ketone, showed a potent effect in preventing audiogenic seizures in mice. nih.gov

Antihypertensive and Anti-asthmatic Potential: While direct evidence for the antihypertensive and anti-asthmatic effects of "3-acetyl-2-hydroxy-1H-quinolin-4-one" is limited in the reviewed literature, the broader class of quinoline derivatives has been associated with these activities. For example, some drugs containing a 3,4-dihydro-2(1H)-quinolinone moiety, such as carteolol, act as β-adrenergic receptor blockers, a mechanism used in the treatment of hypertension. The anti-inflammatory properties of quinolinone derivatives could also be relevant to asthma, a disease characterized by chronic airway inflammation. nih.gov However, more specific research is needed to establish a direct link between this compound and these therapeutic areas.

Chemical Reactivity and Transformational Chemistry of 3 Acetyl 2 Hydroxy 1h Quinolin 4 One Scaffold

Reactivity at the Acetyl Group: Condensation, Oxidation, and Reduction Studies

The acetyl group at the C-3 position is a primary site for various chemical modifications, including condensation, oxidation, and reduction reactions.

Condensation Reactions: The active methylene (B1212753) of the acetyl group and its carbonyl function readily participate in condensation reactions.

Aldol Condensation: It undergoes Claisen-Schmidt condensation with various aromatic aldehydes to form α,β-unsaturated ketones, often referred to as chalcones. researchgate.net These reactions are typically catalyzed by bases like piperidine. researchgate.net

Enaminone Formation: Reaction with amines under acidic conditions or with N,N-dimethylformamide dimethylacetal (DMF-DMA) leads to the formation of enaminones. researchgate.net

Hydrazone Formation: Condensation with hydrazines and their derivatives in solvents like ethanol (B145695) or DMF yields the corresponding hydrazones in good yields. researchgate.net For instance, reaction with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazides produces bis-quinolinone structures. researchgate.net

Heterocycle Formation: The acetyl group is a key precursor for building fused heterocyclic rings. Reaction with binucleophiles like hydroxylamine (B1172632) hydrochloride, urea (B33335), thiourea, or guanidine (B92328) nitrate (B79036) can lead to the formation of isoxazolo[4,5-c]quinolinones and pyrimido[5,4-c]quinolinones. researchgate.net

Oxidation and Reduction: The acetyl group's carbonyl can be both oxidized and reduced.

Oxidation: Selenium dioxide oxidation under Riley conditions converts the acetyl group into an α-keto acid derivative. researchgate.net

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents like zinc powder in acetic acid/hydrochloric acid or sodium borohydride. researchgate.net

Table 1: Representative Reactions at the Acetyl Group

| Reaction Type | Reagent(s) | Product Type | Ref |

|---|---|---|---|

| Condensation | Aromatic aldehydes, piperidine | α,β-Unsaturated ketones (Chalcones) | researchgate.net |

| Condensation | N,N-dimethylformamide dimethylacetal (DMF-DMA) | 3-[3-(dimethylamino)prop-2-enoyl] derivatives | researchgate.net |

| Condensation | Hydrazine derivatives | Hydrazones | researchgate.net |

| Condensation | Hydroxylamine hydrochloride | Isoxazolo[4,5-c]quinolinone | researchgate.net |

| Oxidation | Selenium dioxide | α-Keto acid derivative | researchgate.net |

| Reduction | Zinc powder, acetic acid/HCl | 3-(1-hydroxyethyl) derivative | researchgate.net |

Transformations Involving the Hydroxyl and Carbonyl Groups

The C4-hydroxyl group and the C2-carbonyl group are integral to the quinolinone's reactivity, often acting in concert or being targeted for specific transformations. researchgate.net The proximity of the C4-hydroxyl and the C3-acetyl group allows for strong intramolecular hydrogen bonding, which stabilizes the molecule. researchgate.net

Alkylation and Acylation: The C4-hydroxyl group can be alkylated or acylated. For example, methylation with reagents like dimethyl sulphate in the presence of a base yields the 4-methoxy derivative. researchgate.net

Complex Formation: The enolic hydroxyl group, along with the adjacent acetyl carbonyl, can act as a bidentate ligand, forming stable complexes with metal ions. For instance, it reacts with boron trifluoride etherate to yield a boron difluoride complex. researchgate.net

Deacetylation: The entire acetyl group at C-3 can be cleaved under strongly acidic conditions, such as with concentrated sulfuric acid, to yield the corresponding 4-hydroxy-N-substituted-quinolin-2(1H)-one. researchgate.net

Thiation: The C2-carbonyl group can be converted to a thiocarbonyl group. While direct thiation with phosphorus pentasulfide can result in low yields, an alternative route involves the reaction of the corresponding 2,4-dichloroquinoline (B42001) derivative with thiourea. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The quinolinone scaffold, comprising a fused benzene (B151609) ring, is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization. nih.govresearchgate.net

Electrophilic Substitution:

Halogenation: The quinolinone ring can undergo halogenation. Bromination of N-substituted-3-acetyl-4-hydroxyquinolinones with bromine in acetic acid or chloroform (B151607) leads to the introduction of a bromine atom onto the acetyl side chain, forming a bromoacetyl derivative. nih.govresearchgate.net Chlorination can also be achieved. researchgate.net

Vilsmeier-Haack Reaction: Formylation using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) can occur, leading to the formation of pyrano[3,2-c]quinoline-3-carboxaldehyde derivatives. researchgate.netresearchgate.net

Nucleophilic Substitution:

Substitution of Halogens: Chloro groups introduced onto the quinolinone ring, typically at the 2 or 4 positions, are good leaving groups for nucleophilic substitution. mdpi.com These can be displaced by various nucleophiles, including amines (amination), sodium azide (B81097) (azidation), and hydrazines (hydrazination), to produce a range of 4-substituted quinolinones. nih.govmdpi.com For instance, the 4-chloro group can be substituted by thiols. mdpi.com

Nucleophilic Substitution of Hydrogen (SNH): In some cases, direct nucleophilic substitution of a hydrogen atom on the quinoline (B57606) ring can be achieved without the need for a catalyst. rsc.org

Table 2: Substitution Reactions on the Quinolinone Core

| Reaction Type | Position(s) | Reagent(s) | Product Type | Ref |

|---|---|---|---|---|

| Electrophilic (on side chain) | Acetyl group | Bromine in acetic acid | 3-(bromoacetyl) derivative | nih.govresearchgate.net |

| Electrophilic | Ring | Vilsmeier-Haack reagent | Formylated derivatives | researchgate.netresearchgate.net |

| Nucleophilic | C-4 | Thiourea, Hydrazine, Sodium Azide | 4-Sulfanyl, 4-Hydrazino, 4-Azido derivatives | mdpi.com |

| Nucleophilic | C-4 | o-phenylenediamine (B120857) | Quinoxalinylquinolinone | nih.gov |

Rearrangement Reactions and their Mechanistic Elucidation

The 3-acetyl-2-hydroxy-1H-quinolin-4-one framework and its derivatives can participate in rearrangement reactions, leading to structurally distinct products.

Photooxygenation and Hydrolysis: Furo[3,2-c]quinolin-4(5H)-one derivatives, which can be synthesized from the title compound, undergo a photooxygenation reaction in chloroform. This leads to a photocleaved product that, upon subsequent acid hydrolysis, can regenerate the 3-acetyl-4-hydroxyquinolin-2(1H)-one derivative. nih.gov

Fries-like Rearrangement: While direct acylation of 4-hydroxycoumarin (B602359) (a related scaffold) at the hydroxyl group occurs at moderate temperatures (150°C), heating the O-acyl product to higher temperatures (above 170°C) can induce a Fries-like rearrangement to yield the C-acylated product, 3-acetyl-4-hydroxycoumarin. connectjournals.com A similar principle could apply to the quinolinone system, representing a potential synthetic route or a competing reaction pathway under thermal conditions.

Cycloadditions and Subsequent Rearrangements: The scaffold can be involved in cycloaddition reactions. For example, an azide derivative can undergo thermal treatment to eliminate nitrogen gas, leading to a ring-closed isoxazolo[4,3-c]quinolone. nih.gov The mechanism involves the initial formation of a nitrene intermediate which then attacks a nearby double bond.

Hybrid Compound and Conjugate Formation through Derivatization

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of complex hybrid molecules and conjugates. nih.gov Derivatization at its various reactive sites allows for the construction of fused heterocyclic systems and the attachment of other molecular fragments. nih.govnih.gov

Fused Heterocycles: The compound is a key intermediate for synthesizing a wide range of binary and fused heterocyclic systems. nih.gov

Reaction of its chalcone (B49325) derivatives (from condensation with aldehydes) with guanidine hydrochloride yields pyrimidine-substituted quinolinones. researchgate.net

Condensation of its bromoacetyl derivative with o-vanillin can produce benzofuran-fused systems. nih.gov

Reactions with 1,4-binucleophiles like o-phenylenediamine or 1,6-diaminopyridine can afford quinoxalinyl- and pyridotriazine-substituted quinolinones, respectively. nih.gov